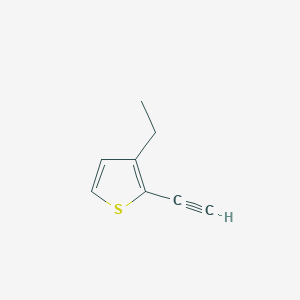

3-Ethyl-2-ethynylthiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-2-ethynylthiophene is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and stability. Thiophene derivatives are widely studied due to their diverse applications in organic electronics, pharmaceuticals, and materials science.

Synthetic Routes and Reaction Conditions:

Sonogashira Coupling Reaction: This method involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Fiesselmann Synthesis: This method involves the condensation of ynones or ynoates with 2-mercapto acetate to produce thiophene derivatives.

Industrial Production Methods:

- Industrial production of thiophene derivatives often involves large-scale Sonogashira coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of thiophene derivatives can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common for thiophene derivatives. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-ethynylthiophene has several applications in scientific research:

Organic Electronics: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Pharmaceuticals: Thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Materials Science: Utilized in the fabrication of corrosion inhibitors and advanced materials for electronic applications.

Wirkmechanismus

The mechanism of action of thiophene, 3-ethyl-2-ethynyl- depends on its application:

Organic Electronics: In organic semiconductors, thiophene derivatives facilitate charge transport due to their conjugated π-electron system.

Vergleich Mit ähnlichen Verbindungen

Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.

Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.

Dithieno[3,2-b2’,3’-d]thiophene: A more complex thiophene derivative with two thiophene rings fused together.

Uniqueness:

- 3-Ethyl-2-ethynylthiophene is unique due to the presence of both ethyl and ethynyl substituents, which can significantly alter its electronic properties and reactivity compared to other thiophene derivatives.

Biologische Aktivität

3-Ethyl-2-ethynylthiophene is a heterocyclic compound that belongs to the thiophene family, known for its diverse biological activities and applications in pharmaceuticals, organic electronics, and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring with one sulfur atom, contributing to its unique electronic properties. The compound is synthesized through methods such as the Sonogashira coupling reaction , which allows for the efficient formation of carbon-carbon bonds involving terminal alkynes and aryl halides in the presence of palladium catalysts.

Pharmacological Properties

Thiophene derivatives, including this compound, exhibit a range of pharmacological activities:

- Anticancer Activity : Research indicates that thiophene derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against human breast cancer cells (MCF-7), with IC50 values indicating strong activity .

- Antimicrobial Activity : Thiophene derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at varying concentrations .

- Anti-inflammatory Effects : Some thiophene derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Molecular Interactions : The compound interacts with specific molecular targets through hydrogen bonding and π-π stacking interactions. This allows it to affect enzyme activity or receptor binding, which is crucial for its anticancer and antimicrobial effects .

- Charge Transport in Organic Electronics : In addition to its biological applications, this compound facilitates charge transport in organic semiconductors due to its conjugated π-electron system, highlighting its versatility beyond pharmacology.

Anticancer Activity Case Study

A study focused on various thiophene derivatives, including this compound, evaluated their anticancer efficacy against different cancer cell lines. The results revealed that certain modifications to the thiophene structure could enhance their potency significantly. For example, derivatives with electron-withdrawing groups exhibited improved activity against MCF-7 cells with IC50 values as low as 2.63 μM .

Antimicrobial Activity Case Study

Another investigation assessed the antimicrobial efficacy of thiophene derivatives against several bacterial strains. The study found that this compound inhibited E. coli and P. aeruginosa effectively at concentrations ranging from 10 to 50 µg/mL. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic pathways .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-ethyl-2-ethynylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-3-7-5-6-9-8(7)4-2/h2,5-6H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZOWIZGSLIQFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.